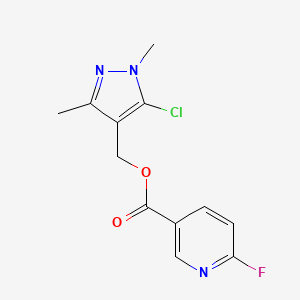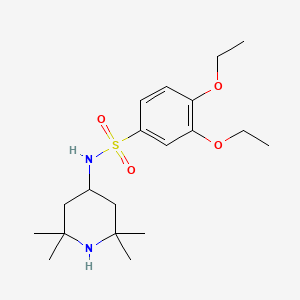![molecular formula C8H18Cl2N2 B2895137 2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 2007921-13-1](/img/structure/B2895137.png)
2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolopyrazine, which is known for its diverse biological activities
Preparation Methods
The synthesis of 2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction produces 2-(acylethynyl)pyrroles. The addition of propargylamine to these acetylenes forms N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired compound .
Chemical Reactions Analysis
2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Cyclization: Intramolecular cyclization reactions can form more complex ring structures.
Scientific Research Applications
2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride has several scientific research applications:
Pharmaceuticals: It is used as a scaffold for drug discovery due to its biological activity.
Organic Materials: It is employed in the synthesis of organic materials with specific properties.
Natural Products: It serves as a building block for the synthesis of natural products with medicinal properties.
Mechanism of Action
The mechanism of action of 2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride involves its interaction with molecular targets in the body. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride can be compared with other pyrrolopyrazine derivatives. Similar compounds include:
- 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
- Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
2-methyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-7-2-3-9-4-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUQPYHBNDBHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCNCC2C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(ethyl(m-tolyl)amino)propyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2895059.png)
![1-(thiophen-2-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}cyclopentane-1-carboxamide](/img/structure/B2895060.png)
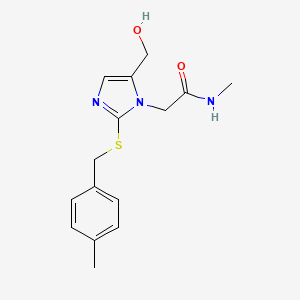
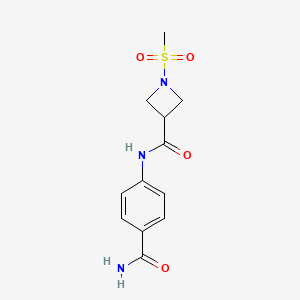


![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2895067.png)
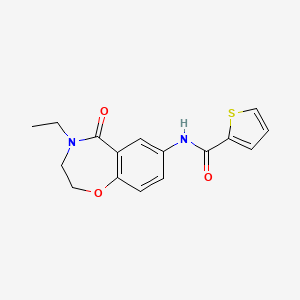
![1-methanesulfonyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)piperidine-4-carboxamide](/img/structure/B2895071.png)
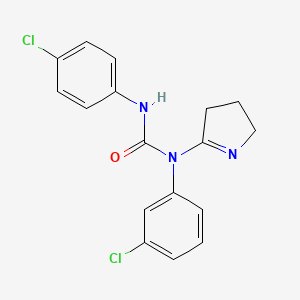
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2895073.png)
